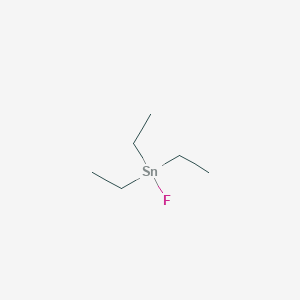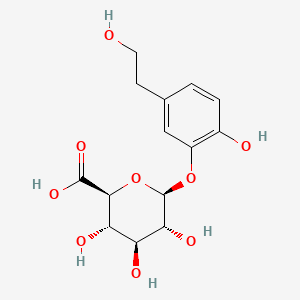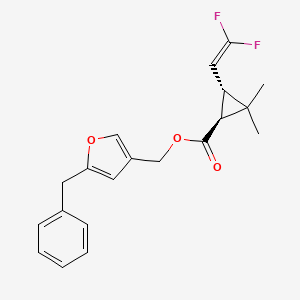
1-Chloro-2,2,3-trifluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,2,3-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₄ClF₃. It is a colorless, odorless, and non-flammable liquid that is primarily used in various industrial applications. This compound is known for its stability and unique chemical properties, making it a valuable substance in the field of chemistry and industry .
Méthodes De Préparation
1-Chloro-2,2,3-trifluoropropane can be synthesized through several methods. One common synthetic route involves the fluorination and chlorofluorination of allene using chlorine monofluoride as a reagent. This reaction is typically carried out in the presence of cesium fluoride, which acts as a catalyst . Another method involves the dehydrofluorination of 3-chloro-1,1,2,2-tetrafluoropropane, which yields this compound as a major product .
Analyse Des Réactions Chimiques
1-Chloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Addition Reactions: The compound can also undergo addition reactions with certain reagents, leading to the formation of new products.
Common reagents used in these reactions include chlorine monofluoride, cesium fluoride, and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-2,2,3-trifluoropropane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the production of other halogenated compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used as a precursor in the synthesis of biologically active molecules.
Industry: The compound is used in the manufacturing of refrigerants, solvents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Chloro-2,2,3-trifluoropropane primarily involves its reactivity with other chemical species. The chlorine and fluorine atoms in the molecule make it highly reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1-Chloro-2,2,3-trifluoropropane can be compared with other similar halogenated hydrocarbons, such as:
1-Chloro-3,3,3-trifluoropropane: This compound has a similar structure but differs in the position of the chlorine atom.
2-Chloro-1,1,1-trifluoropropane: Another similar compound with different chlorine and fluorine atom positions.
3,3,3-Trifluoropropene: This compound is an unsaturated hydrocarbon with similar fluorine content but lacks the chlorine atom.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
56758-54-4 |
|---|---|
Formule moléculaire |
C3H4ClF3 |
Poids moléculaire |
132.51 g/mol |
Nom IUPAC |
1-chloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H4ClF3/c4-1-3(6,7)2-5/h1-2H2 |
Clé InChI |
XRYQBEKUOAMYRG-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



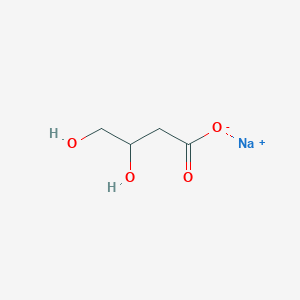
![sodium;[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13416186.png)


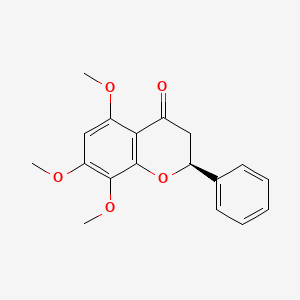
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)


